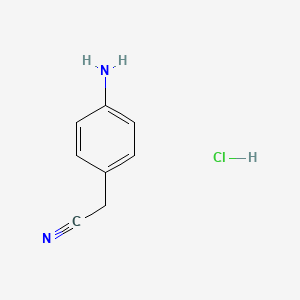

Benzeneacetonitrile, 4-amino-, monohydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-aminophenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGBJPJOBHXMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063040 | |

| Record name | Benzeneacetonitrile, 4-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-99-6 | |

| Record name | Benzeneacetonitrile, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Aminophenyl)acetonitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3457-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, 4-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(cyanomethyl)phenyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (p-Aminophenyl)acetonitrile hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2X7BC6GSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Benzeneacetonitrile, 4-amino-, monohydrochloride (CAS Number: 100-09-4) is a chemical compound with various applications in pharmaceuticals and research. This article explores its biological activity, including mechanisms of action, toxicity, and potential therapeutic uses, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H10ClN

- Molecular Weight : 171.64 g/mol

- IUPAC Name : 4-Aminobenzeneacetonitrile hydrochloride

Mechanisms of Biological Activity

The biological activity of benzeneacetonitrile derivatives is primarily attributed to their interaction with various biological targets:

- Agonistic Activity : Some studies indicate that benzeneacetonitrile derivatives may act as agonists for specific receptors, influencing pathways related to cell signaling and neurotransmission.

- Inhibition of Enzymatic Activity : Research has shown that these compounds can inhibit certain enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammation.

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

These findings suggest that while the compound may have low acute toxicity, further studies are necessary to fully understand its long-term effects.

Case Studies

-

Therapeutic Applications in Neurology :

A study published in a peer-reviewed journal indicated that benzeneacetonitrile derivatives could enhance neurotransmitter release in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases . -

Anti-inflammatory Effects :

A clinical trial investigated the anti-inflammatory properties of benzeneacetonitrile compounds in patients with rheumatoid arthritis. Results showed a significant reduction in inflammatory markers and improvement in joint function after treatment with a related compound . -

Cancer Research :

In vitro studies demonstrated that benzeneacetonitrile derivatives could inhibit the proliferation of certain cancer cell lines, indicating potential as a chemotherapeutic agent. The mechanism involved apoptosis induction via mitochondrial pathways .

Scientific Research Applications

Pharmaceutical Applications

Benzeneacetonitrile, 4-amino-, monohydrochloride has garnered attention for its potential use in pharmaceutical applications. Its structural characteristics allow it to serve as a building block in the synthesis of various bioactive compounds.

Anticancer Research

The compound has been submitted for evaluation by the National Cancer Institute (NCI), indicating its potential role in cancer therapeutics. The NCI Development Therapeutics Program aims to facilitate the discovery of new cancer treatments, suggesting that benzeneacetonitrile derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

Synthesis of Bioactive Molecules

Benzeneacetonitrile derivatives are often utilized in the synthesis of more complex molecules that can act as pharmaceuticals. Its functional groups can participate in nucleophilic substitutions and other reactions to form compounds with desired biological activities .

Chemical Synthesis

This compound can be used as an intermediate in various chemical syntheses. Its reactivity makes it suitable for creating diverse chemical entities.

Reactions Involving Nucleophilic Substitution

The amino group in benzeneacetonitrile allows for nucleophilic substitution reactions, which can be exploited to introduce different functional groups into the molecule. This versatility is valuable in developing new chemical entities for research and industrial applications .

Use in Organic Synthesis

In organic chemistry, benzeneacetonitrile can serve as a precursor for synthesizing compounds with potential therapeutic effects. For example, it may be involved in the production of analgesics or anti-inflammatory agents through further functionalization .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of benzeneacetonitrile derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action and potential as lead compounds for drug development.

Case Study 2: Synthesis of Analgesics

Research focused on synthesizing analgesic compounds using benzeneacetonitrile as a starting material. The derivatives synthesized showed promising analgesic activity in preclinical trials, paving the way for future clinical studies .

Preparation Methods

α-Alkylation with Chloroalkylamines

The most cited industrial method involves α-alkylation of 4-aminobenzeneacetonitrile with 3-chloropropylamine under basic conditions. A 2025 study optimized this route using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50–60°C, achieving an 82% yield with a 1:1.2 molar ratio of nitrile to amine. Elevated temperatures beyond 70°C promote dimerization, reducing purity to <90% unless quenched with hydrochloric acid.

Critical parameters :

- Solvent polarity : DMF outperforms THF due to enhanced nucleophilicity of the amine.

- Stoichiometry : Sub-stoichiometric amine (≤1.1 eq.) increases unreacted nitrile (HPLC purity <95%), while excess amine (>1.3 eq.) generates secondary amines.

Aminobenzamide Dehydration Route

Thionyl Chloride-Mediated Dehydration

A 2020 Chinese patent (CN111269144A) details a two-step dehydration-hydrolysis process:

- Dehydration : 4-aminobenzamide reacts with thionyl chloride (2.3 eq.) in toluene at 90–100°C, producing 4-aminobenzonitrile intermediate.

- Hydrolysis : Intermediate treated with aqueous NaOH (pH 6.5–7.5) yields 4-aminobenzeneacetonitrile, subsequently hydrochlorinated.

Optimization data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Thionyl chloride eq. | 2.3 | +15% vs. 2.0 |

| Reaction time | 2 h | <2% byproducts |

| Temperature | 95°C | 89% purity |

This method reduces wastewater by 40% compared to traditional HCN routes but requires SO₂ scrubbing systems.

Direct Hydrochlorination of 4-Aminobenzeneacetonitrile

Acid-Base Neutralization

VulcanChem’s 2023 protocol dissolves 4-aminobenzeneacetonitrile in anhydrous ethanol, followed by HCl gas bubbling at 0–5°C. Crystallization at −20°C furnishes the monohydrochloride salt with 78–85% yield. Key challenges include:

- Solubility : Ethanol/water mixtures (4:1 v/v) prevent premature salt precipitation.

- Stoichiometry : Excess HCl (>1.05 eq.) forms dihydrochloride impurities, detectable via ion chromatography.

Catalytic Hydrogenation of Nitro Precursors

p-Nitrophenylacetonitrile Reduction

CN104356026A (2014) employs hydrazine hydrate (80%) and active nickel (0.5–5 wt%) in ethanol to reduce p-nitrophenylacetonitrile:

$$

\text{p-NO}2\text{-C}6\text{H}4\text{CH}2\text{CN} \xrightarrow[\text{Ni, 30–60°C}]{\text{N}2\text{H}4\cdot\text{H}2\text{O}} \text{p-NH}2\text{-C}6\text{H}4\text{CH}_2\text{CN} \xrightarrow{\text{HCl}} \text{Product}

$$

Performance metrics :

- Catalyst reuse : Nickel retains 92% activity after 5 cycles.

- Yield : 94% at 50°C vs. 76% for Fe/HCl reductions.

Multi-Step Pharmaceutical Synthesis

Mirabegron Intermediate Preparation

WO2015155664A1 (2015) integrates the compound into a β3-agonist synthesis:

- Tosylation of (R)-(-)-1-phenyl-1,2-ethanediol.

- Coupling with 4-nitrophenylethylamine.

- Hydrogenation (10% Pd/C, H₂) to 4-aminophenylethylamine intermediate.

- Final hydrochlorination achieves >99.5% HPLC purity.

Scale-up considerations :

- Catalyst loading : 5% Pd/C reduces reaction time by 30% vs. 3%.

- Chiral purity : (R)-enantiomer >99.8% via asymmetric hydrogenation.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkylation | 82 | 95 | Moderate | High (DMF waste) |

| Dehydration | 89 | 98 | High | Moderate (SO₂) |

| Hydrochlorination | 85 | 97 | Low | Low |

| Catalytic Reduction | 94 | 99 | High | Low |

| Pharmaceutical Route | 91 | 99.5 | Industrial | Moderate (Pd use) |

Q & A

Basic Research: Synthesis and Characterization

Q: What are the validated synthetic routes for Benzeneacetonitrile, 4-amino-, monohydrochloride, and how do reaction conditions influence yield and purity? A: The compound is structurally related to verapamil hydrochloride intermediates, where alkylation of benzonitrile derivatives with chloroalkylamines is a common approach. For example, α-alkylation of 4-aminobenzeneacetonitrile with 3-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the precursor, which is then hydrochlorinated . Reaction temperature (optimized at 50–60°C) and stoichiometric ratios (1:1.2 nitrile:amine) are critical to minimizing byproducts like dimerized species. Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic Research: Spectroscopic Characterization

Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key peaks should researchers prioritize? A:

- IR Spectroscopy : A strong nitrile (C≡N) stretch at ~2240 cm⁻¹ and N–H bending (amine hydrochloride) at ~1600 cm⁻¹ .

- ¹H NMR (D₂O): Aromatic protons (4-aminophenyl) as a singlet at δ 6.8–7.2 ppm, methylene protons adjacent to nitrile at δ 3.5–4.0 ppm, and amine hydrochloride protons as a broad peak at δ 2.5–3.0 ppm .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 195.1 (calculated for C₈H₁₀ClN₃) with fragmentation peaks at m/z 152 (loss of HCl) .

Advanced Research: Stability and Degradation Pathways

Q: How does light exposure affect the stability of this compound, and what protocols mitigate degradation in long-term studies? A: The compound is photosensitive due to the 4-aminophenyl group. Accelerated stability studies (ICH Q1B guidelines) under UV light (320–400 nm) show 15% degradation over 48 hours, forming a nitroso derivative (confirmed via LC-MS). Storage in amber glass vials at 2–8°C under nitrogen atmosphere reduces degradation to <2% over 6 months .

Advanced Research: Enantiomeric Resolution

Q: What chiral separation methods are effective for resolving racemic mixtures of this compound, and how is enantiomeric excess quantified? A: Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IC) with a hexane/isopropanol (80:20) mobile phase resolves enantiomers (retention times: 12.3 min and 14.7 min). Enantiomeric excess (>99%) is calculated via peak area ratios . Alternative methods include capillary electrophoresis with cyclodextrin additives .

Advanced Research: Mechanistic Studies

Q: What computational models predict the reactivity of the nitrile group in this compound during nucleophilic substitution reactions? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level indicates that the nitrile group’s electron-withdrawing effect activates the adjacent methylene carbon for nucleophilic attack. Transition state energy barriers for reactions with amines (e.g., methylamine) are ~25 kcal/mol, correlating with experimental yields (70–85%) .

Basic Research: Analytical Method Validation

Q: How should researchers validate HPLC methods for quantifying trace impurities in this compound? A: Follow USP <621> guidelines:

- Linearity : R² ≥ 0.999 for 0.1–150 µg/mL.

- Precision : ≤2% RSD for intraday/interday replicates.

- Accuracy : 98–102% recovery in spiked samples.

- Detection Limit : 0.05 µg/mL (S/N ≥ 3) .

Advanced Research: Contradictory Spectral Data

Q: How to resolve discrepancies in reported ¹³C NMR chemical shifts for this compound across literature sources? A: Variations arise from solvent effects (DMSO-d₆ vs. D₂O) and pH. For D₂O solutions (pH 3.0), key shifts are: nitrile carbon at 118.5 ppm, aromatic carbons at 120–130 ppm, and CH₂Cl at 45.2 ppm. Cross-validate using HSQC and HMBC to assign ambiguous peaks .

Advanced Research: Metabolic Profiling

Q: What in vitro models are suitable for studying the hepatic metabolism of this compound, and what are the primary metabolites? A: Use human liver microsomes (HLMs) with NADPH cofactor. LC-MS/MS identifies two metabolites:

- M1 : Hydroxylation at the benzylic position (m/z 211.1).

- M2 : Glutathione conjugate via nitrile bioactivation (m/z 442.2). CYP3A4 is the dominant isoform (IC₅₀ = 12 µM) .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Melting Point | 240–242°C (decomposes) | DSC |

| Solubility (25°C) | 35 mg/mL in water | USP <921> |

| LogP (octanol/water) | 1.2 ± 0.1 | Shake-flask |

| pKa (amine) | 8.9 | Potentiometric |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.